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molecular formula C13H14N2O4S B8558648 3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide CAS No. 62273-23-8

3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide

Cat. No. B8558648
M. Wt: 294.33 g/mol
InChI Key: LJCQTEGDYCSIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04247550

Procedure details

To a stirred mixture of lithium aluminium hydride (12.5 g) and dry dioxane (250 ml), a solution of ethyl 3-amino-4-phenoxy-5-sulfamylbenzoate (50 g) in dry dioxane (250 ml) is dropwise added at 90° C. during about one hour. After additional stirring and heating for 3 hours, the mixture is cooled, and ethyl acetate (25 ml) followed by water (50 ml) and 4 N acetic acid (310 ml) are very cautiously added dropwise. The solvents are thereafter removed in vacuo, and the residue is extracted with ethyl acetate (1 liter). The insoluble inorganic material is removed by filtration, and the filtrate is washed with aqueous sodium hydrogen carbonate and with water, and is then dried in the presence of magnesium sulphate. After filtration, the solvent is removed in vacuo to yield crude 3-amino-4-phenoxy-5-sulfamylbenzyl alcohol. After recrystallization from aqueous ethanol it is obtained with a melting point of 170° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
310 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:9]=[C:10]([CH:16]=[C:17]([S:26](=[O:29])(=[O:28])[NH2:27])[C:18]=1[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:11](OCC)=[O:12].C(OCC)(=O)C.O>O1CCOCC1.C(O)(=O)C>[NH2:7][C:8]1[CH:9]=[C:10]([CH:16]=[C:17]([S:26](=[O:29])(=[O:28])[NH2:27])[C:18]=1[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:11][OH:12] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After additional stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
ADDITION
Type
ADDITION
Details
are very cautiously added dropwise
CUSTOM
Type
CUSTOM
Details
The solvents are thereafter removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate (1 liter)
CUSTOM
Type
CUSTOM
Details
The insoluble inorganic material is removed by filtration
WASH
Type
WASH
Details
the filtrate is washed with aqueous sodium hydrogen carbonate and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried in the presence of magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CO)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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